molecular formula C13H10FNO B12842996 4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde CAS No. 893738-05-1

4'-Amino-3'-fluoro[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12842996
CAS No.: 893738-05-1
M. Wt: 215.22 g/mol
InChI Key: ZSTCFZNDWHYJCL-UHFFFAOYSA-N
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Description

4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an amino group at the 4’ position, a fluoro group at the 3’ position, and an aldehyde group at the 3 position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde typically involves multi-step organic reactions One common method starts with the nitration of biphenyl to introduce a nitro group, followed by reduction to convert the nitro group to an amino groupFinally, the aldehyde group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the reactions proceed under mild conditions, minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions

4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluoro group.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluoro group can enhance binding affinity and selectivity by participating in halogen bonding. The amino group can form hydrogen bonds, while the aldehyde group can undergo nucleophilic addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Amino-3’-fluoro[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of functional groups that provide a balance of reactivity and stability. The fluoro group enhances its potential as a pharmacophore by improving binding affinity and metabolic stability. The amino and aldehyde groups offer versatile sites for further chemical modifications .

Properties

CAS No.

893738-05-1

Molecular Formula

C13H10FNO

Molecular Weight

215.22 g/mol

IUPAC Name

3-(4-amino-3-fluorophenyl)benzaldehyde

InChI

InChI=1S/C13H10FNO/c14-12-7-11(4-5-13(12)15)10-3-1-2-9(6-10)8-16/h1-8H,15H2

InChI Key

ZSTCFZNDWHYJCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=C(C=C2)N)F)C=O

Origin of Product

United States

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